Product packaging for Furo[3,2-d]pyrimidin-4(3H)-one(Cat. No.:CAS No. 655255-08-6)

Furo[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1418173
CAS No.: 655255-08-6
M. Wt: 136.11 g/mol
InChI Key: FBCBUVHNVPZUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Fused Pyrimidines in Medicinal Chemistry

The journey of fused pyrimidines in science began with the isolation of uric acid in 1776. mdpi.com However, it was about a century later that systematic investigations into these structures commenced, laying the groundwork for their future applications. mdpi.com Pyrimidines, six-membered heterocyclic aromatic rings with two nitrogen atoms, are fundamental components of life, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. benthamdirect.comnih.gov This inherent biological relevance has long inspired chemists to explore their therapeutic potential.

The fusion of a pyrimidine (B1678525) ring with other cyclic structures gives rise to a diverse array of scaffolds with enhanced and often novel pharmacological properties. mdpi.com Prominent examples of fused pyrimidines include purines and pteridines, which are integral to various biological processes. benthamdirect.com Over the decades, numerous synthetic derivatives of fused pyrimidines have been developed, leading to important drugs for a wide range of diseases, including cancer and viral infections. nih.govresearchgate.net

Significance of the Furo[3,2-d]pyrimidine (B1628203) Scaffold in Drug Discovery

The Furo[3,2-d]pyrimidine scaffold, a specific class of fused pyrimidines, has garnered considerable attention in modern drug discovery. researchgate.net Its significance stems from its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets. This bioisosteric relationship makes it a "privileged scaffold," a molecular framework that is capable of binding to multiple receptors or enzymes with high affinity.

The fusion of the furan (B31954) ring to the pyrimidine core creates a unique electronic and steric environment, which can be fine-tuned through chemical modifications to achieve desired pharmacological effects. The development of efficient synthetic methods, such as those utilizing aza-Wittig reactions, has further propelled the exploration of Furo[3,2-d]pyrimidine derivatives under mild conditions, avoiding the instability often associated with the furan ring. iomcworld.com

Overview of Research Trajectories for Furo[3,2-d]pyrimidin-4(3H)-one Derivatives

Research into this compound derivatives has followed several promising trajectories, primarily focused on their potential as therapeutic agents. A significant area of investigation is their application as anticancer agents. researchgate.netnih.gov Numerous studies have demonstrated the potent cytotoxic activity of these compounds against various cancer cell lines.

Another major research avenue is the development of this compound derivatives as kinase inhibitors. ijpsonline.com Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer. The Furo[3,2-d]pyrimidine scaffold has proven to be an effective template for designing inhibitors of various kinases, including cyclin-dependent kinases (CDKs), PI3K, and AKT. researchgate.netijpsonline.comnih.gov

Furthermore, the antiviral and antimicrobial potential of these compounds has also been explored. researchgate.netnih.gov The structural versatility of the this compound core allows for the synthesis of a wide range of derivatives with diverse biological activities, making it a highly valuable scaffold in the ongoing quest for new and effective medicines.

Detailed Research Findings on this compound Derivatives

The therapeutic potential of the this compound scaffold is underscored by a growing body of research detailing the biological activities of its derivatives. These studies have revealed potent anticancer and kinase inhibitory properties, among others.

Anticancer Activity

A significant number of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. For instance, novel triazole-functionalized pyrido[3',2':4,5]this compound derivatives have shown promising anticancer activity against cervical, colon, liver, and breast cancer cell lines. benthamdirect.com Similarly, angularly fused pyrido[3',2':4,5]furo[3,2-d]pyrimidines have demonstrated notable antiproliferative activity. bohrium.com

The following table summarizes the anticancer activity of selected this compound derivatives:

DerivativeCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Triazole-functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones (7b, 7n, 7o, 7p)HeLa, COLO 205, HepG2, MCF-7Promising anticancer activity benthamdirect.com
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-5 (PFP-5)T47DIC50: 11.0 µM bohrium.com
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine-6 (PFP-6)T47DIC50: 4.2 µM bohrium.com
Furo[2,3-d]pyrimidine (B11772683) based chalcones (5d, 5e)NCI 59 cell lineGI50: 2.41 µM (5d), 1.23 µM (5e) rsc.org
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (8f)HT-1080, MCF-7, MDA-MB-231, A-549IC50: 13.89 to 19.43 µM imtm.cz

Kinase Inhibitory Activity

The Furo[3,2-d]pyrimidine scaffold has been successfully utilized to develop potent inhibitors of various protein kinases implicated in cancer and other diseases. For example, a series of novel furo[2,3-d]pyrimidine derivatives were identified as dual PI3K/AKT inhibitors. nih.govfrontiersin.org Another study reported the discovery of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel and potent FLT3-ITD inhibitors, a key target in acute myeloid leukemia. ekb.eg

The table below presents the kinase inhibitory activity of specific this compound derivatives:

DerivativeTarget Kinase(s)Reported Activity (IC50)Reference
Compound 10bPI3Kα/β, AKT0.175 ± 0.007 µM (PI3Kα), 0.071 ± 0.003 µM (PI3Kβ), 0.411 ± 0.02 µM (AKT) frontiersin.org
Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives (27 compounds)FLT3-ITDNanomolar range, with 12 compounds having single-digit IC50 values ekb.eg
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14)CDK2/cyclin A20.93 µM researchgate.net
6-Arylsubstituted furo[2,3-d]pyrimidin-4-amine (B60386) (244)EGFR0.4 nM
Furo[3,2-e] mdpi.comnih.govbohrium.comtriazolo[1,5-c]pyrimidine derivative (19)VEGFR-238.72 nM

The diverse biological activities and the amenability of the this compound scaffold to chemical modification continue to make it a highly attractive starting point for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O2 B1418173 Furo[3,2-d]pyrimidin-4(3H)-one CAS No. 655255-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-furo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCBUVHNVPZUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596473
Record name Furo[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655255-08-6
Record name Furo[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 3,2 D Pyrimidin 4 3h One and Its Derivatives

Classical Synthetic Routes to the Furo[3,2-d]pyrimidine (B1628203) Core

Traditional methods for constructing the furo[3,2-d]pyrimidine nucleus have relied on established organic reactions, including multi-component, cycloaddition, and condensation strategies. These routes provide foundational pathways to the core structure, often starting from simple precursors.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient strategy for the synthesis of complex heterocyclic systems. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been widely utilized in the synthesis of diverse heterocyclic molecules. wikipedia.org This type of reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. wikipedia.org

A notable three-component condensation reaction for synthesizing the analogous furo[2,3-d]pyrimidine (B11772683) core involves the reaction of alkyl isocyanides with 1,3-dimethylbarbituric acid and aryl carboxaldehydes, which proceeds under neutral conditions to afford the products in excellent yields. strath.ac.uk This approach highlights the atom economy and efficiency of MCRs in building the fused heterocyclic system. strath.ac.uk Metal-Organic Frameworks (MOFs) have also been explored as catalysts for MCRs, aligning with green chemistry principles to provide sustainable pathways for synthesizing biologically relevant scaffolds. nih.gov

Reactants Reaction Type Key Features Product Reference
Amine, Aldehyde/Ketone, Isocyanide, Carboxylic AcidUgi Four-Component Reaction (Ugi-4CR)High diversity and complexity from simple starting materials.α-acetamido carboxamide derivatives wikipedia.org
Alkyl isocyanides, 1,3-dimethylbarbituric acid, Aryl carboxaldehydesThree-Component CondensationExcellent yields under neutral conditions.6-(alkylamino)-5-(3-aryl)-1,3- dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione strath.ac.uk

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the 1,3-dipolar cycloaddition is a key method for forming five-membered rings and has been employed in the synthesis of fused pyrimidine (B1678525) derivatives. wikipedia.orgresearchgate.net This reaction involves a 1,3-dipole and a dipolarophile, and can be used to construct novel heterocycles under mild and efficient conditions. wikipedia.orgresearchgate.net For instance, a versatile route for the synthesis of fused heterocycles like furo-pyrrolo-pyrido pyrimidine derivatives has been developed using a 1,3-dipolar cycloaddition approach. researchgate.net

Another significant class of cycloadditions is the [4+2] cycloaddition, or Diels-Alder reaction. While direct application to form the furo[3,2-d]pyrimidine core is not widely reported, intramolecular Diels-Alder reactions of pyrimidines bearing dienophilic side-chains have been studied. These reactions, which proceed via an inverse electron demand mechanism, can lead to the formation of fused pyridine (B92270) derivatives, demonstrating the utility of this strategy in creating fused heterocyclic systems based on pyrimidines. wur.nlacs.org The reactivity in these intramolecular reactions is influenced by the nature of the side-chain and substitution on the pyrimidine ring. wur.nl

Reaction Type Description Application Example Reference
1,3-Dipolar CycloadditionA reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring.Synthesis of fused furo-pyrrolo-pyrido pyrimidine derivatives. wikipedia.orgresearchgate.net
Intramolecular Diels-Alder ReactionA [4+2] cycloaddition where the diene and dienophile are part of the same molecule.Pyrimidines with ω-alkyne side-chains undergo cycloaddition to form fused pyridines. wur.nlacs.org

Condensation Reactions

Condensation reactions are fundamental to the synthesis of many heterocyclic systems, including the pyrimidine ring. The most widely used method for constructing a pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine. nih.gov

In the context of the furo[3,2-d]pyrimidine system, a key strategy involves the initial formation of a substituted furan (B31954) ring, followed by cyclocondensation to build the fused pyrimidine ring. For example, a furan derivative can undergo thermal cyclocondensation with reagents like formic acid and acetic anhydride to yield the furo[2,3-d]pyrimidinone core. rsc.org Another approach involves a three-component condensation to first synthesize a 2-aminofuran intermediate, which is then subjected to further reactions to form the desired furo[2,3-d]pyrimidine structure. wur.nl These methods demonstrate the versatility of condensation chemistry in building the target heterocyclic scaffold from acyclic or simpler cyclic precursors.

Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and environmental concerns, advanced synthetic approaches have been developed. These include microwave-assisted synthesis and methods guided by the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. The use of microwave irradiation (MWI) can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. researchgate.net This technology has been successfully applied to the synthesis of furo[2,3-d]pyrimidin-4(3H)-ones, providing an environmentally benign alternative to conventional heating. researchgate.net

In several studies, microwave-assisted radical cyclizations and additions have been used to synthesize various fused furopyrimidine derivatives. acs.orgnih.gov For example, dihydrofuropyrimidines have been synthesized in excellent yields using microwave irradiation where conventional heating methods failed to produce any product. acs.org The efficiency of microwave-assisted synthesis is often attributed to the rapid and uniform heating of the reaction mixture, leading to faster reaction rates and sometimes different product selectivity compared to conventional methods.

Starting Materials Reaction Type Conditions Advantages Reference
2-aminofuran-3-carbonitrile intermediateCyclizationMicrowave irradiation, inorganic solid supportReaction time reduced from hours to minutes; enhanced yield. researchgate.net
2-hydroxy-4H-pirido[1,2-a]pirimidin-4-ones and alkenesRadical CyclizationMicrowave irradiation, Mn(OAc)3Synthesis of furo[2,3-d]pyrido[1,2-a]pyrimidin-4-ones. acs.org
2-hydroxy-pyrimidines and alkenesRadical AdditionMicrowave irradiation, Mn(OAc)3Excellent yields (e.g., 90% in 60 seconds at 150 °C). acs.orgnih.gov
2-amino-3-carbonitrile derivatives and triethyl orthoformateFormimidate formationMicrowave irradiation, acetic acid catalystExcellent yields (88-95%) in short reaction times (20 min). mdpi.com

Green Chemistry Principles in Furo[3,2-d]pyrimidin-4(3H)-one Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like furopyrimidines. Key green chemistry approaches include the use of environmentally benign solvents like water, the application of catalysts, and the development of one-pot, multi-component reactions.

An example of a green synthesis is the one-pot, three-component reaction for furo[2,3-d]pyrimidines carried out in water at a moderate temperature (50 ˚C) using a very low loading of a catalyst (ZrOCl2•8H2O). This method is not only efficient but also environmentally benign. The use of microwave irradiation, as discussed previously, is also a tenet of green chemistry, as it often leads to shorter reaction times and reduced energy consumption. researchgate.net These sustainable methodologies provide high-quality products with minimal environmental impact, representing the future of organic synthesis.

Green Chemistry Principle Application in Synthesis Example Benefits Reference
Use of Aqueous MediaPerforming reactions in water instead of volatile organic solvents.One-pot three-component synthesis of furo[2,3-d]pyrimidines in water.Environmentally benign, inexpensive, non-toxic, nonflammable.
CatalysisUsing small amounts of catalysts to promote reactions, instead of stoichiometric reagents.ZrOCl2•8H2O (2 mol%) catalyzed synthesis of furo[2,3-d]pyrimidines.High efficiency, atom economy, reduced waste.
Multi-component ReactionsCombining three or more reactants in a single step.One-pot synthesis of 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones.Atom economy, reduced waste, simplified procedures.
Microwave-Assisted SynthesisUsing microwave irradiation as an energy source.Synthesis of furopyrimidin-4(3H)-one on a solid support.Reduced reaction times, increased yields, energy efficiency. researchgate.net

One-Pot Synthetic Procedures

While one-pot syntheses are highly valued for their efficiency and atom economy, specific literature detailing one-pot procedures for the direct synthesis of this compound is not extensively available. Much of the reported one-pot methodologies in the broader furopyrimidine class focus on the synthesis of the isomeric furo[2,3-d]pyrimidine system. These often involve multi-component reactions that are yet to be widely adapted for the specific regiochemistry of the this compound core.

Precursor Synthesis and Intermediate Chemistry

The construction of the this compound ring system is critically dependent on the strategic selection and synthesis of appropriate precursors. The nature of these starting materials and key intermediates dictates the feasibility and outcome of the cyclization strategies.

Derivatives of 2,6-Diaminopyrimidin-4(3H)-one as Key Intermediates

Derivatives of 2,6-diaminopyrimidin-4(3H)-one are established as versatile intermediates in the synthesis of various fused pyrimidine systems. However, their specific application as direct precursors for the synthesis of this compound is not prominently documented. The primary utility of these intermediates has been demonstrated in the construction of related heterocyclic systems, such as pyrido[2,3-d]pyrimidines. In these syntheses, the diaminopyrimidine core provides the necessary nitrogen atoms and a reactive site for the annulation of the second ring. The adaptation of this class of intermediates for the synthesis of the furo[3,2-d] isomer would likely require a novel synthetic strategy involving the introduction of a furan ring precursor.

Role of Furoamines in Furo[2,3-d]pyrimidin-4(3H)-one Synthesis

Aminofurans, or furoamines, are crucial precursors in the synthesis of furopyrimidines. In the context of the isomeric furo[2,3-d]pyrimidin-4(3H)-one, 2-aminofuran-3-carbonitriles are widely employed. These intermediates undergo cyclization with various reagents to form the pyrimidinone ring. While this highlights the importance of furoamines in the general synthesis of furopyrimidines, specific examples detailing the use of suitably substituted furoamines for the direct construction of the this compound ring system are less common in the available literature. The synthesis of the correct aminofuran isomer with the amino group positioned for cyclization to the [3,2-d] system is a key challenge.

Synthesis from Furo[2,3-b]pyridine-2-carboxamide Derivatives

A notable approach to a related, more complex heterocyclic system, pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine, utilizes a furo[2,3-b]pyridine derivative as a key precursor. This synthesis underscores the potential of leveraging pre-formed furan or furopyridine systems to construct the furo[3,2-d]pyrimidine core. The general strategy involves the elaboration of a functional group on the furan ring of the furo[2,3-b]pyridine scaffold to build the adjacent pyrimidinone ring. While this demonstrates a viable synthetic connection, direct and simplified methods for the conversion of furo[2,3-b]pyridine-2-carboxamide derivatives into the parent this compound are yet to be fully explored and reported.

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of this compound, as opposed to its more common furo[2,3-d]pyrimidine isomer, is a significant synthetic challenge. The control of regioselectivity in the cyclization step is paramount and is dictated by the nature and positioning of the functional groups on the precursor molecules. Achieving the desired [3,2-d] fusion requires a synthetic design that directs the bond formation between the furan and pyrimidine rings in a specific orientation. While general principles of regioselectivity in heterocyclic synthesis are well-established, specific and reliable methods tailored to the exclusive formation of the this compound scaffold are not widely reported, indicating an area ripe for further synthetic exploration.

Derivatization Strategies and Structural Modifications

Substitution Patterns on the Furo[3,2-d]pyrimidine (B1628203) Scaffold

Direct substitution on the Furo[3,2-d]pyrimidine core allows for the fine-tuning of its physicochemical and biological properties. Key strategies include the introduction of amino groups, halogens, and triazole moieties, which can significantly influence the molecule's interactions with biological targets.

Introduction of Amino Derivatives

The incorporation of amino groups is a common strategy in medicinal chemistry to enhance biological activity. In the context of fused Furo[3,2-d]pyrimidine systems, amino derivatives have been synthesized and evaluated for their potential therapeutic applications. For instance, the synthesis of 8-amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines has been developed based on 6-oxo derivatives of pyrano[3,4-c]pyridines. osi.lv A prevalent synthetic route involves the nucleophilic substitution of a halogenated precursor, typically a chloro-derivative, with various amines. mdpi.com This method has been successfully employed to produce a range of N-substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines in very high yields, ranging from 74% to 89%. mdpi.com

Table 1: Examples of Synthesized Amino Derivatives of Fused Furo[3,2-d]pyrimidines

Compound NameStarting MaterialReactant AmineYield (%)Reference
N-(2-Furylmethyl)-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amine8-chloro-5-isopropyl-2,2-dimethyl...Furfurylamine88% mdpi.com
N,N-Diethyl-N′-(5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-yl)ethane-1,2-diamine8-chloro-5-isopropyl-2,2-dimethyl...N,N-Diethylethylenediamine85% mdpi.com
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-isopropyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amine8-chloro-5-isopropyl-2,2-dimethyl...2-(3,4-Dimethoxyphenyl)ethylamine82% mdpi.com
2-[(5-Isobutyl-2,2-dimethyl-1,4-dihydro-2H-pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-yl)amino]ethanol8-chloro-5-isobutyl-2,2-dimethyl...Ethanolamine74% mdpi.com

Functionalization with Halogen Substituents

Halogenation of the Furo[3,2-d]pyrimidine scaffold is a critical step for further functionalization. Chloro-derivatives, in particular, serve as versatile intermediates for introducing other functional groups via nucleophilic substitution reactions. The synthesis of these halogenated compounds is often achieved by treating the corresponding hydroxy or oxo precursors with a chlorinating agent. For example, 8-chloro-5-isopropyl-2,2-dimethyl-10-(methylthio)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine can be prepared by refluxing its precursor with phosphorus oxychloride (POCl₃). scielo.br This chloro intermediate is then readily converted into various amino derivatives, demonstrating the utility of halogenation in expanding the chemical diversity of these fused systems. mdpi.comscielo.br

Incorporation of Triazole Moieties

The 1,2,3-triazole ring is a valued pharmacophore known to participate in a wide range of biological activities. researchgate.net Its incorporation into the Furo[3,2-d]pyrimidine framework has led to the development of novel hybrid molecules. A series of 1,2,3-triazole-functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and screened for anticancer activity. researchgate.net The synthetic approach involves the propargylation of the pyridofuro-pyrimidinone core, followed by a Sharpless reaction with substituted aryl azides to furnish the desired triazole-tagged products. researchgate.net Research has also indicated the presence of 1,2,3-triazol-1-yl groups in other Furo[3,2-d]pyrimidine series. researchgate.net

Fusion with Other Heterocyclic Systems

Fusing the Furo[3,2-d]pyrimidine core with other heterocyclic rings generates complex, multi-ring systems with unique three-dimensional structures and potential for novel biological activities. This strategy has been extensively explored, leading to the synthesis of pyridofuro- and pyranopyridofuro-pyrimidine derivatives.

Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones

The fusion of a pyridine (B92270) ring to the furo[3,2-d]pyrimidine scaffold results in the tetracyclic system Pyrido[3',2':4,5]this compound. These compounds have been investigated as potent inhibitors of various enzymes. A series of these derivatives were synthesized and tested for their inhibitory activity against phosphodiesterase type 4 (PDE4), a target for asthma and COPD treatment. nih.gov Another study identified a 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative as a potent PI3 kinase p110alpha inhibitor, which also showed anti-proliferative activity in several cancer cell lines. drugbank.com The synthesis of these complex molecules can start from materials such as ethyl furo[2,3-b]pyridine-2-carboxylate, which undergoes reaction with ammonia (B1221849) and subsequent cyclization to build the pyrimidinone ring. researchgate.net

Table 2: Biological Targets of Pyrido[3',2':4,5]this compound Derivatives

Derivative TypeBiological TargetTherapeutic PotentialReference
Pyrido[3',2':4,5]furo[3,2-d]pyrimidinesPhosphodiesterase type 4 (PDE4)Asthma, COPD nih.gov
2-Aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidinesPI3 kinase p110alphaCancer drugbank.com
1,2,3-Triazole functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-onesHuman cancer cell lines (HeLa, COLO 205, HepG2, MCF7)Cancer researchgate.net

Pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines

The addition of a pyran ring to the pyridofuro-pyrimidine system creates the even more complex pentacyclic Pyrano[4'',3'':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine heterocycle. A method for synthesizing new 8-amino derivatives of this class has been developed from 6-oxo derivatives of pyrano[3,4-c]pyridines. osi.lv The synthesis and antimicrobial activity of new amino derivatives of the related pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine have also been reported, highlighting the interest in these multi-ring systems for discovering new bioactive agents. scielo.brscite.aiscispace.comresearchgate.netnih.gov

Synthesis of Acyclic Analogues

Acyclic analogues of this compound are compounds where the furanose or ribose sugar ring of a nucleoside is replaced by a flexible, open-chain moiety. These modifications are intended to alter the molecule's interaction with biological targets. nih.gov

One prominent strategy for creating these analogues is the synthesis of 2-(phosphonomethoxy)ethyl (PME) substituted furo[2,3-d]pyrimidin-2(3H)-ones. cdnsciencepub.com The synthesis begins with the Sonogashira coupling of a protected 5-iodo-1-[2-(phosphonomethoxy)ethyl]uracil with a variety of terminal alkynes. This is followed by an in-situ intramolecular cyclization promoted by copper(I) to form the furo[2,3-d]pyrimidine (B11772683) ring system. The final step involves the standard deprotection of the phosphonate (B1237965) ester groups to yield the target acyclic nucleotide analogues. cdnsciencepub.com

Another versatile approach employs DHAP-dependent aldolases as biocatalysts. nih.gov These enzymes catalyze the aldol (B89426) addition of dihydroxyacetone phosphate (B84403) (DHAP) to aldehyde derivatives of pyrimidine (B1678525) bases, such as thyminyl and cytosyl acetaldehydes. This enzymatic reaction generates chiral acyclic nucleoside analogues containing two new stereocenters with high conversion yields, typically between 70% and 90%. nih.gov The chirality of this acyclic chain is a critical factor for the biological activity of these compounds. nih.gov

Biological Activities and Mechanisms of Action

Anticancer and Cytotoxic Activities

Derivatives of Furo[3,2-d]pyrimidin-4(3H)-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and disruption of cellular processes essential for tumor growth and survival.

Against Various Human Cancer Cell Lines (e.g., HeLa, COLO 205, MCF-7)

Numerous studies have documented the cytotoxic effects of furo[3,2-d]pyrimidine (B1628203) derivatives against various human cancer cell lines. For instance, novel 1,2,3-triazole-functionalized pyrido[3′,2′:4,5]this compound derivatives have been screened against a panel of cancer cell lines, including HeLa (cervical cancer), COLO 205 (colon cancer), and MCF-7 (breast cancer), with some compounds showing promising anticancer activity. Similarly, furo[2,3-d]pyrimidine-based chalcones have demonstrated potent anti-proliferative activity against an NCI 59 cell line panel, with notable cytotoxic effects against the resistant MCF-7 cell line.

Interactive Table: Cytotoxic Activity of Furo[3,2-d]pyrimidine Derivatives

Compound Type Cell Line Activity
1,2,3-Triazole-functionalized pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4(3H)-ones HeLa, COLO 205, MCF-7 Promising Anticancer Activity

Mechanisms of Antitumor Action

The antitumor effects of furo[3,2-d]pyrimidine derivatives are attributed to several mechanisms, including the disruption of the cellular cytoskeleton, induction of programmed cell death (apoptosis), and interference with the cell cycle.

Inhibition of Tubulin Polymerization: Certain heterocyclic-fused pyrimidines, which share structural similarities with the furo[3,2-d]pyrimidine core, have been identified as tubulin polymerization inhibitors. These compounds target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which is crucial for mitosis, and ultimately leading to cell death.

Apoptosis Induction: Furo[2,3-d]pyrimidine-based chalcones have been shown to induce apoptosis in cancer cells. This programmed cell death is a key mechanism for eliminating cancerous cells and is often a target for anticancer drug development.

Cell Cycle Disruption: In addition to inducing apoptosis, these chalcone (B49325) derivatives can also disrupt the cell cycle. By interfering with the normal progression of the cell cycle, these compounds can halt the proliferation of cancer cells.

FLT3-ITD Inhibition in Acute Myeloid Leukemia (AML)

Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. A recent study has identified novel furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as potent inhibitors of FLT3-ITD, suggesting a promising therapeutic avenue for this aggressive form of leukemia.

Inhibition of Kinases

A primary mechanism through which furo[3,2-d]pyrimidine derivatives exert their anticancer effects is the inhibition of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

PI3 kinase p110α: A 2-aryl-4-morpholinopyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative has been discovered as a potent inhibitor of PI3 kinase p110α.

CLK1 and DYRK1A: Novel N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines have been designed and synthesized as dual inhibitors of Cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

EGFR: A number of furo[2,3-d]pyrimidine (B11772683) derivatives have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR) kinase.

ACK-1 and LCK: 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines have been identified as inhibitors of both Activated Cdc42 kinase 1 (ACK-1) and Lymphocyte-specific protein tyrosine kinase (Lck).

GSK-3β: Research has indicated that Aurora Kinase A can regulate Glycogen Synthase Kinase-3β (GSK-3β), and furo[2,3-d]pyrimidines have been identified as Aurora Kinase A inhibitors, suggesting an indirect inhibitory role on GSK-3β.

RIPK-1: Furo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK-1).

Aurora Kinase A: The furo[2,3-d]pyrimidine scaffold has been explored for the development of Aurora Kinase A inhibitors.

Interactive Table: Kinase Inhibition by Furo[3,2-d]pyrimidine Derivatives

Kinase Target Derivative Class
PI3 kinase p110α 2-aryl-4-morpholinopyrido[3′,2′:4,5]furo[3,2-d]pyrimidines
CLK1, DYRK1A N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines
EGFR Furo[2,3-d]pyrimidine derivatives
ACK-1, LCK 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines
GSK-3β Furo[2,3-d]pyrimidines (via Aurora Kinase A)
RIPK-1 Furo[2,3-d]pyrimidine derivatives

Antiproliferative Effects

The culmination of the aforementioned mechanisms—cytotoxicity, apoptosis induction, cell cycle disruption, and kinase inhibition—results in potent antiproliferative effects. Numerous studies have demonstrated the ability of various furo[3,2-d]pyrimidine derivatives to inhibit the growth and proliferation of cancer cells, highlighting their therapeutic potential. For example, a 2-aryl-4-morpholinopyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative showed anti-proliferative activity in various cell lines, including multi-drug resistant MCF7/ADR-res cells.

Antimicrobial Activities

In addition to their anticancer properties, furo[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial agents. Furo(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives, synthesized through an environmentally friendly three-component condensation reaction, have been tested for their antifungal and antibacterial activities. Several of these compounds exhibited good activity against the tested fungi and bacteria, with some showing excellent zones of inhibition against specific strains. Furthermore, a new series of furochromone derivatives, including furochromeno[2,3-d]pyrimidines, have been synthesized and evaluated for their antimicrobial properties, with some compounds demonstrating high activity.

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency and Selectivity

The introduction of halogen atoms to heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity. In systems related to Furo[3,2-d]pyrimidin-4(3H)-one, halogenation has been shown to be a key determinant of cytotoxic potency.

Studies on the analogous pyrrolo[3,2-d]pyrimidine core have demonstrated that specific halogenation patterns can dramatically increase antiproliferative activity. For instance, the presence of chloro groups at the C2 and C4 positions of the pyrimidine (B1678525) ring results in compounds with low micromolar cytotoxic activity. google.com The potency is further and significantly enhanced by the introduction of an iodine atom at the C7 position of the fused ring system. google.comunifiedpatents.com This addition can reduce the IC50 values into the sub-micromolar range, highlighting the critical role of a bulky, lipophilic halogen at this specific location. google.com The enhancement in cytotoxicity is observed across multiple cancer cell lines, suggesting a broadly applicable mechanism. unifiedpatents.com

This structure-activity relationship suggests that the electronic and steric properties of halogens at these key positions are crucial for the interaction with biological targets, ultimately leading to increased cytotoxicity. google.com

Table 1: Effect of Halogenation on Antiproliferative Activity of Pyrrolo[3,2-d]pyrimidine Analogs google.com
CompoundSubstituentsMDA-MB-231 IC50 (µM)NCI-H460 IC50 (µM)SF-268 IC50 (µM)
12,4-dichloro1.41.11.5
22,4-dichloro, 7-iodo0.20.070.2

The introduction of various amine fragments, particularly at the C8 position in condensed pyrido[3',2':4,5]furo[3,2-d]pyrimidine systems, has been shown to be a critical factor in modulating antitumor activity. Research indicates that the nature of the amine substituent directly influences the cytotoxic efficacy of the parent compound. By refluxing 8-chloro derivatives with a range of amines, scientists have generated libraries of 8-amino compounds, revealing that their biological activity is highly dependent on the specific amine fragment incorporated. This suggests that the amino group and its substituents are likely involved in key interactions, such as hydrogen bonding or steric complementarity, within the binding site of the biological target.

A comprehensive search of scientific literature and patent databases did not yield specific information regarding the role of gem-dimethylcyclohexyl moieties and substitutions at the 5-position of the this compound core on PDE4 inhibition. While patents confirm that the furo[3,2-d]pyrimidine (B1628203) scaffold is a known inhibitor of phosphodiesterases (PDEs), including PDE4, the specific structure-activity relationships related to these particular substituents are not detailed in the available resources. google.comgoogleapis.com

Conformational Analysis and Bioactive Conformations

Specific studies detailing the conformational analysis or experimentally determined bioactive conformations of this compound derivatives were not identified in a thorough review of the scientific literature. Such analyses, typically performed using techniques like X-ray crystallography or advanced computational modeling, are crucial for understanding how a molecule adopts a specific three-dimensional shape to interact with its biological target. For related heterocyclic systems, conformational studies have revealed that molecules can exist in different polymorphic forms, where distinct molecular packing and conformations are observed. tandfonline.com These studies underscore the importance of conformational flexibility in achieving optimal binding, but direct data for the this compound core is not presently available.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling and subsequent lead optimization are essential processes for refining the biological activity and drug-like properties of a chemical series. For furano[3,2-d]pyrimidine derivatives, these strategies have been applied to develop selective inhibitors of various enzymes, such as spleen tyrosine kinase (Syk).

The optimization process for this scaffold involves synthesizing a series of analogs and evaluating them for enzyme potency and selectivity against other related enzymes. Molecular docking simulations, a key component of structure-based pharmacophore modeling, are often employed to predict and rationalize the binding modes of these inhibitors. These computational models help identify key interactions between the compound and the target protein's active site.

Lead optimization efforts also focus on improving absorption, distribution, metabolism, and excretion (ADME) properties. By modifying substituents on the furano[3,2-d]pyrimidine core, researchers can enhance pharmacokinetic profiles, leading to compounds with improved in vivo efficacy. For example, optimization of a furano[3,2-d]pyrimidine series led to the identification of a compound with acceptable pharmacokinetic properties that demonstrated efficacy in a rat model of collagen-induced arthritis. This highlights the successful application of lead optimization strategies to translate initial hits into viable preclinical candidates.

Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.

Derivatives of the furopyrimidine core have been investigated for their potential to interact with a variety of enzymatic targets implicated in numerous diseases. While direct studies on Furo[3,2-d]pyrimidin-4(3H)-one are limited for some enzymes, research on closely related isomers and fused systems provides valuable insights into the potential interactions of this scaffold.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): Classical antifolate analogues featuring a novel furo[2,3-d]pyrimidine (B11772683) ring system have been synthesized and evaluated as potential dual inhibitors of DHFR and TS drugbank.com. These enzymes are crucial for nucleotide synthesis, making them key targets in cancer chemotherapy. The studies on these related compounds suggest that the furopyrimidine scaffold can effectively occupy the active sites of these enzymes drugbank.comduq.edu.

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are prevalent in acute myeloid leukemia (AML). Molecular docking studies on furo[2,3-d]pyrimidine derivatives have been conducted to explore their potential as FLT3 inhibitors.

DNA-gyrase: Furochromone derivatives containing a pyrimidine (B1678525) moiety have been investigated as potential antibacterial agents by targeting DNA gyrase, an essential bacterial enzyme that controls DNA topology nih.gov. Molecular docking studies have been employed to understand the binding patterns of these compounds within the enzyme's active site nih.gov.

SARS-CoV-2 MPro and PLPro: The main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2 are critical for viral replication and are considered prime targets for antiviral drug development scienceopen.comnih.gov. While specific docking studies of this compound against these proteases are not extensively documented in the provided results, the general applicability of docking for identifying inhibitors for these enzymes is well-established scienceopen.comnih.govnih.gov.

Molecular docking simulations not only predict binding affinity but also provide detailed information about the specific interactions between the ligand and the amino acid residues in the active site of the target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies with related pyrimidine derivatives, docking analyses have revealed key hydrogen bond interactions with residues in the enzyme's active site, which are crucial for the stabilization of the ligand-protein complex.

Table 1: Predicted Ligand-Protein Interactions of Furopyrimidine Derivatives with Various Target Enzymes
Target EnzymeInteracting Residues (Example)Type of InteractionReference
Dihydrofolate Reductase (DHFR)Glu-30Hydrogen Bond mdpi.com
DNA GyraseNot SpecifiedNot Specified nih.gov
PI3K/AKTNot SpecifiedNot Specified nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods. These approaches correlate the biological activity of molecules with their 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

While specific CoMFA and CoMSIA studies on this compound were not found in the provided search results, studies on structurally related heterocyclic systems have demonstrated the utility of these methods. For example, 3D-QSAR models have been developed for a series of thieno[2,3-d]pyrimidin-4(3H)-ones, a closely related scaffold, to understand their structure-activity relationships as antihistaminic agents nih.gov. These studies provide insights into the structural features that are important for biological activity, such as the influence of steric and electrostatic fields nih.gov. For other pyrimidine derivatives, 3D-QSAR studies have also been successfully applied to explore the structural requirements for their inhibitory activities nih.gov.

Table 2: Parameters of a CoMFA Model for a Series of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
ParameterValue
q² (cross-validated r²)0.514
r² (non-cross-validated)0.925
Steric Field ContributionSignificant
Electrostatic Field ContributionSignificant
Reference nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a crucial step in the early stages of drug discovery that helps to identify drug candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. Various computational models are used to predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities.

For pyrimidine and pyridine (B92270) derivatives, in silico ADMET predictions have been utilized to assess their drug-likeness researchgate.net. Studies on related heterocyclic systems, such as pyrano[2,3-d]pyrimidine derivatives, have also employed in silico ADMET profiling to evaluate their potential as drug candidates. These predictions provide valuable information on the developability of new compounds.

Table 3: Predicted ADMET Properties for a Series of Pyrimidine Derivatives
ADMET PropertyPrediction
Human Intestinal AbsorptionGood
Blood-Brain Barrier PenetrationVariable
CYP2D6 InhibitionPotential for inhibition
AMES ToxicityGenerally non-mutagenic
Reference researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of ligand-protein complexes, the conformational changes that occur upon ligand binding, and the dynamics of the interactions between the ligand and the protein.

For novel furo[2,3-d]pyrimidine derivatives identified as PI3K/AKT dual inhibitors, molecular dynamics simulations have been performed to confirm the stability of the ligand-receptor complexes nih.govrsc.org. These simulations can reveal how the ligand and protein adapt to each other's presence and can help to validate the binding modes predicted by molecular docking nih.govrsc.org. Similarly, MD simulations have been used to study the stability of complexes between pyrimidine derivatives and other target proteins nih.govmdpi.com.

Future Directions and Translational Research

Development of Novel Furo[3,2-d]pyrimidin-4(3H)-one Analogues with Enhanced Potency and Selectivity

The development of new chemical entities based on the this compound scaffold is a dynamic area of research focused on optimizing potency and target selectivity through systematic structural modifications. Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of these next-generation compounds.

A notable example involves the synthesis of a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which were investigated as inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in inflammatory pathways. nih.gov SAR studies on this series revealed that specific structural features are essential for high-affinity binding. Key findings indicated that the presence of gem-dimethylcyclohexyl moieties fused to the pyridine (B92270) portion of the scaffold and specific substitutions at the 5-position were critical for achieving high potency. nih.gov Further optimization showed that secondary alkyl amines were preferred over tertiary amines at certain positions. researchgate.net

In another line of research, the related pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine scaffold was explored for Ser/Thr kinase inhibition. nih.gov Functionalization at the 7-position of the tricyclic system using palladium-catalyzed Suzuki-Miyaura cross-coupling led to a variety of analogues. nih.gov Evaluation against a panel of kinases demonstrated that these modifications could produce compounds with high selectivity. For instance, compound 35 from this series showed potent inhibitory activity against CDC-like kinase 1 (CLK1) with an IC50 value of 49 nM, while displaying significantly less activity against other tested kinases like CDK5/p25, CK1δ/ε, DYRK1A, and GSK3α/β. nih.gov

Furthermore, the benzofurano[3,2-d]pyrimidin-2-one series has been optimized for antiviral applications, specifically as Nucleotide-Competing Reverse Transcriptase Inhibitors (NcRTIs) for HIV. nih.gov Initial lead compounds showed high potency but were hampered by moderate cell permeability and high efflux in Caco-2 assays, leading to poor bioavailability in rats. nih.gov Strategic modifications aimed at shielding polar functional groups within the molecule successfully enhanced permeability, reduced efflux ratios, and dramatically improved the pharmacokinetic profile, leading to inhibitors with sub-nanomolar antiviral potency and excellent bioavailability. nih.gov

Table 1: Structure-Activity Relationship (SAR) Highlights for Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Analogues as PDE4 Inhibitors nih.govresearchgate.net
Scaffold Position/ModificationImpact on ActivityObservation
Pyridine Ring FusionIncreaseFusion with a gem-dimethylcyclohexyl moiety proved to be a key element for high affinity. nih.gov
Position 5IncreaseSubstitution at this position was identified as critical for potent enzymatic inhibition. nih.gov
R1 Substituent (Alkyl Amine)ModulationSecondary alkyl amines were found to be preferred over tertiary amines for achieving good enzymatic activity. researchgate.net

Exploration of Multi-Targeting Approaches for Complex Diseases

The "one molecule, multiple targets" paradigm is an increasingly important strategy in drug discovery, particularly for complex multifactorial diseases like cancer, where pathway redundancy and crosstalk can render single-target agents ineffective. While specific examples of multi-targeting drugs based on the this compound scaffold are not yet extensively documented, research on the isomeric Furo[2,3-d]pyrimidine (B11772683) system provides a compelling blueprint for this approach.

Derivatives of the Furo[2,3-d]pyrimidine scaffold have been successfully designed as dual inhibitors of the PI3K/AKT signaling pathway, a cascade frequently dysregulated in cancer, leading to uncontrolled cell growth and resistance to therapy. rsc.orgnih.gov In one such study, a series of sixteen Furo[2,3-d]pyrimidine derivatives were synthesized by hybridizing the core with a 1,3,4-thiadiazole (B1197879) moiety. rsc.org One of the lead compounds, 10b , demonstrated potent dual inhibitory activity against PI3Kα/β and AKT enzymes, with IC50 values of 0.175 µM, 0.071 µM, and 0.411 µM, respectively. rsc.orgnih.gov This multi-targeted action translated into potent antiproliferative activity against a broad panel of cancer cell lines. rsc.org

This strategy is not unique to the furopyrimidine family. Other related heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have also been successfully developed as multi-targeted kinase inhibitors. rsc.orgmdpi.com For example, a pyrrolo[2,3-d]pyrimidine derivative, compound 5k , was identified as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2 enzymes. mdpi.com The proven success of this approach in closely related chemical classes strongly suggests that the this compound scaffold is a highly suitable candidate for the future development of multi-targeted therapeutics.

In Vitro and In Vivo Validation of Promising Candidates

The translation of a promising chemical scaffold into a therapeutic candidate requires rigorous validation through a cascade of in vitro and in vivo models. Research on this compound derivatives showcases this progression from enzymatic assays to cellular and whole-animal studies.

In the pursuit of antiviral agents, a series of benzofurano[3,2-d]pyrimidin-2-one NcRTIs underwent extensive preclinical testing. nih.gov In vitro validation included biochemical assays to determine potency against the HIV reverse transcriptase enzyme and antiviral p24 ELISA assays in cellular models. nih.gov Promising candidates were then subjected to Caco-2 permeability assays to predict intestinal absorption. nih.gov The most successful compounds, 39 and 45 , which displayed sub-nanomolar antiviral potency and low efflux ratios, were advanced to in vivo pharmacokinetic studies in rats. nih.gov These studies confirmed their excellent bioavailability and low clearance, validating the chemical modifications made to improve their drug-like properties. nih.gov

In the context of oncology, benzofuran[3,2-d]pyrimidine derivatives have been screened for in vitro anticancer activity against human cancer cell lines, including the A549 (lung cancer) and K562 (leukemia) lines, demonstrating the scaffold's cytotoxic potential. researchgate.net Similarly, pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines were validated through in vitro enzymatic assays, which identified selective kinase inhibitors. nih.gov

Studies on the isomeric Furo[2,3-d]pyrimidine scaffold further illustrate the validation pathway. Novel derivatives designed as VEGFR-2 inhibitors were first tested in in vitro kinase assays, with several compounds showing IC50 values in the low nanomolar range. nih.gov The most potent compounds were then tested for their ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC), a key in vitro model for angiogenesis. nih.gov Subsequently, lead candidates were administered orally in a murine solid tumor model (Ehrlich ascites carcinoma), where they demonstrated potent anticancer activity by reducing microvessel density and inhibiting VEGFR-2 phosphorylation in vivo. nih.gov

Table 2: Selected In Vitro and In Vivo Data for Furo[3,2-d]pyrimidine (B1628203) and Isomeric Furo[2,3-d]pyrimidine Derivatives
Compound ClassAssay TypeModelKey FindingReference
Benzofurano[3,2-d]pyrimidin-2-one (e.g., 39, 45)Antiviral Potencyp24 ELISA (Cell-based)Sub-nanomolar activity nih.gov
Benzofurano[3,2-d]pyrimidin-2-one (e.g., 39, 45)PharmacokineticsRat (In vivo)Excellent bioavailability, low clearance nih.gov
Pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amine (Cmpd 35)Kinase InhibitionCLK1 Enzyme (In vitro)IC50 = 49 nM nih.gov
Furo[2,3-d]pyrimidine derivative (Cmpd 21e, Isomer)Kinase InhibitionVEGFR-2 Enzyme (In vitro)IC50 = 21 nM nih.gov
Furo[2,3-d]pyrimidine derivative (Cmpd 21e, Isomer)Anticancer ActivityEAC Murine Tumor (In vivo)Potent activity at 5-10 mg/kg/day nih.gov

Potential for Clinical Development of this compound-based Therapeutics

The ultimate goal of medicinal chemistry research is the development of new medicines. The this compound scaffold and its relatives possess significant potential for clinical development, a promise built on the success of other fused pyrimidine (B1678525) systems that have reached the market. Heterocyclic cores like pyrazolo[3,4-d]pyrimidine have yielded clinically successful kinase inhibitors such as ibrutinib, an approved treatment for B-cell cancers. rsc.org This demonstrates that such scaffolds are considered "privileged" as they can effectively mimic the adenine (B156593) ring of ATP to bind to the hinge region of kinase active sites. rsc.org

The clinical success extends to even more closely related structures. Several pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a significant portion of their architecture with analogues of this compound, have either been approved or are in late-stage clinical trials, including the CDK4/6 inhibitor Palbociclib for breast cancer. nih.gov The development of these compounds validates the broader pyridopyrimidine class as a viable foundation for clinically relevant drugs.

A critical aspect of modern drug development is anticipating and overcoming resistance to targeted therapies. Research into the isomeric Furo[2,3-d]pyrimidine scaffold has focused on creating dual EGFR/HER2 inhibitors, a strategy designed to surmount the resistance that often develops against first-generation EGFR inhibitors in cancer treatment. ekb.eg This forward-thinking approach enhances the clinical potential of the entire furopyrimidine class.

Furthermore, the path to clinical development is increasingly reliant on early-stage computational assessments. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are now integral for weeding out compounds with poor drug-like properties before committing to expensive synthesis and testing. nih.govmdpi.com Studies on various pyrimidine derivatives have utilized tools like SwissADME and pkCSM to predict pharmacokinetic profiles, Caco-2 permeability, and potential toxicity, thereby prioritizing candidates with a higher probability of clinical success. mdpi.comresearchgate.net The application of these predictive models to novel this compound analogues will be essential for streamlining their journey from the laboratory to the clinic.

Q & A

Q. Advanced

  • Bioisosteric replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) .
  • Prodrug strategies : Introduce ester or amide moieties at vulnerable sites (e.g., position 3) to delay hepatic clearance.
  • Isotope labeling : Use deuterated analogs to slow CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Furo[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.